Malonyl coenzyme A (CoA) is a central metabolite in the biosynthesis of fatty acids and plays a pivotal role in regulating fatty acid metabolism. It is an allosteric inhibitor of carnitine palmitoyltransferase I (CPT I), a key enzyme in the transport of long-chain fatty acyl-CoAs into the mitochondria for oxidation. The regulation of malonyl-CoA levels is crucial for maintaining energy homeostasis and has implications for conditions such as insulin resistance and obesity1.
Malonyl-CoA is produced by the action of acetyl-CoA carboxylase (ACC) and is known to inhibit CPT I, thereby controlling the entry of long-chain fatty acyl-CoAs into the mitochondria. In skeletal muscle, the formation of malonyl-CoA is acutely regulated by the β-isoform of ACC (ACCβ) through mechanisms that involve cytosolic citrate and changes in ACCβ phosphorylation. Cytosolic citrate acts as an allosteric activator of ACCβ, while the AMP-activated protein kinase (AMPK) can phosphorylate and inhibit ACCβ, especially during exercise when fatty acid oxidation is needed. This regulation of malonyl-CoA by citrate and AMPK links it to the glucose-fatty acid cycle and suggests a mechanism for glucose to autoregulate its own utilization1.
Furthermore, malonyl-CoA and 2-tetradecylglycidyl-CoA (TG-CoA) have been studied for their inhibitory effects on CPT I. These inhibitors interact with a regulatory site on the mitochondrial inner membrane, which is distinct from the active site of CPT I. The interaction with this regulatory site leads to the inhibition of CPT I, affecting the transport of fatty acids into the mitochondria. Interestingly, the inhibition by malonyl-CoA is reversible, while TG-CoA causes irreversible inhibition, suggesting different modes of action for these compounds2.
The regulatory role of malonyl-CoA in fatty acid metabolism has significant implications in various fields, particularly in understanding and treating metabolic disorders. In skeletal muscle, dysregulation of malonyl-CoA levels is hypothesized to contribute to the development of insulin resistance. By affecting the concentrations of long-chain fatty acyl-CoA and diacylglycerol, malonyl-CoA may link fuel metabolism to signal transduction pathways, influencing insulin sensitivity. This has led to the suggestion that exercise and certain pharmacological agents may improve insulin sensitivity by modulating malonyl-CoA levels1.
In addition to its role in muscle, malonyl-CoA's regulatory mechanism is also present in other tissues such as the pancreatic β-cell, the heart, and potentially the central nervous system. This widespread influence underscores the potential of targeting malonyl-CoA pathways in the treatment of the insulin resistance syndrome and obesity. The study of malonyl-CoA inhibitors like TG-CoA also provides insights into the design of therapeutic agents that could modulate CPT I activity and influence fatty acid oxidation in various metabolic diseases2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4